5-Methoxy-4,4-dimethylpentanal
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H16O2 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
5-methoxy-4,4-dimethylpentanal |
InChI |
InChI=1S/C8H16O2/c1-8(2,7-10-3)5-4-6-9/h6H,4-5,7H2,1-3H3 |
InChI Key |
VQVKIWIMEBFILL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC=O)COC |
Origin of Product |
United States |
Reactivity and Transformational Chemistry of 5 Methoxy 4,4 Dimethylpentanal
Reactions at the Aldehyde Functionality
The aldehyde group is the primary center of reactivity in 5-methoxy-4,4-dimethylpentanal, offering a versatile platform for a variety of chemical transformations.
Nucleophilic Addition Reactions to the Carbonyl Group
The electrophilic nature of the carbonyl carbon in this compound makes it a prime target for nucleophilic attack. This class of reactions is fundamental to building more complex molecular structures from this aldehyde. A range of nucleophiles, including organometallic reagents, can be employed to form new carbon-carbon bonds. For example, the addition of a Grignard reagent or an organolithium reagent to the aldehyde, followed by an aqueous workup, yields a secondary alcohol. Similarly, the Wittig reaction, utilizing a phosphonium (B103445) ylide, converts the aldehyde into an alkene. Other nucleophiles, such as cyanide, can also add to the carbonyl group to form cyanohydrins.
| Reactant | Reagent | Product Type |
| This compound | Grignard Reagent (e.g., RMgX) | Secondary Alcohol |
| This compound | Organolithium Reagent (e.g., RLi) | Secondary Alcohol |
| This compound | Wittig Reagent (e.g., Ph3P=CHR) | Alkene |
| This compound | Cyanide (e.g., HCN/NaCN) | Cyanohydrin |
Enamine and Enolate Chemistry: Alpha-Functionalization Pathways
The presence of protons on the carbon atom adjacent to the aldehyde group (the α-carbon) allows for deprotonation to form a nucleophilic enolate intermediate. This is typically achieved using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting enolate can then react with various electrophiles, such as alkyl halides, in a process known as α-alkylation. This provides a method for introducing substituents at the α-position.
Alternatively, the aldehyde can be converted into an enamine by reaction with a secondary amine, such as pyrrolidine (B122466) or morpholine, often with acid catalysis. Enamines are also nucleophilic at the α-carbon and can react with electrophiles. A subsequent hydrolysis step regenerates the aldehyde, yielding the α-substituted product.
| Intermediate | Method of Formation | Subsequent Reaction |
| Enolate | Reaction with a strong base (e.g., LDA) | Alkylation with an alkyl halide |
| Enamine | Reaction with a secondary amine (e.g., pyrrolidine) | Reaction with an electrophile followed by hydrolysis |
Selective Reduction and Oxidation Pathways
The aldehyde functionality of this compound can be selectively reduced to a primary alcohol or oxidized to a carboxylic acid.
For the reduction to 5-methoxy-4,4-dimethylpentan-1-ol, common hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective. These reagents are chemoselective for aldehydes and ketones, leaving the ether linkage intact under typical reaction conditions.
The oxidation of the aldehyde to 5-methoxy-4,4-dimethylpentanoic acid can be accomplished using a variety of oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid) can be used. Milder conditions, such as the Tollens' reagent (a solution of silver nitrate (B79036) and ammonia), can also effect this transformation.
| Transformation | Reagent(s) | Product |
| Reduction | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | 5-Methoxy-4,4-dimethylpentan-1-ol |
| Oxidation | Potassium permanganate (KMnO₄), Jones reagent, or Tollens' reagent | 5-Methoxy-4,4-dimethylpentanoic acid |
Reactions Involving the Methoxy (B1213986) Ether Linkage
The methoxy group in this compound represents a stable ether linkage. However, it can be cleaved under specific, typically harsh, conditions.
Cleavage and Derivatization of Ethers
The cleavage of the ether bond in this compound generally requires the use of strong acids, particularly hydrohalic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds through a nucleophilic substitution mechanism. The ether oxygen is first protonated by the strong acid, making it a better leaving group. The halide ion then acts as a nucleophile, attacking the carbon of the methyl group to displace a molecule of 5-hydroxy-4,4-dimethylpentanal and form a methyl halide.
Rearrangement Reactions and Intramolecular Cyclization Pathways
The molecular structure of this compound, featuring an aldehyde and an ether separated by a four-carbon chain, presents the possibility for intramolecular reactions. Under acidic conditions, the aldehyde carbonyl can be protonated, enhancing its electrophilicity. The oxygen atom of the methoxy group could then act as an internal nucleophile, attacking the activated carbonyl carbon. This would lead to the formation of a cyclic hemiacetal, likely a six-membered ring. While this pathway is mechanistically plausible, specific documented examples of such intramolecular cyclizations or other rearrangements for this particular compound are not extensively reported in the scientific literature.
Information regarding this compound is not available in the searched scientific literature.
Despite a comprehensive search for detailed research findings and mechanistic investigations concerning the chemical compound this compound, no specific studies or data detailing its reactivity and transformational chemistry could be located.
The performed searches aimed to uncover information on the synthesis, reactivity, and mechanistic pathways involving this particular aldehyde. However, the scientific literature accessible through the conducted searches does not appear to contain dedicated articles or substantive data on this compound. The search results consistently led to either general principles of aldehyde reactivity or information on structurally different compounds.
Consequently, it is not possible to provide a scientifically accurate and detailed article on the "" with a focus on "Mechanistic Investigations of Key Transformations" as requested, due to the absence of the necessary factual information in the available resources.
Advanced Spectroscopic and Chromatographic Characterization Techniques for 5 Methoxy 4,4 Dimethylpentanal in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules, providing insights into the chemical environment, connectivity, and stereochemistry of atoms.
High-Resolution One-Dimensional NMR (¹H NMR, ¹³C NMR) for Proton and Carbon Environments
One-dimensional NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for determining the basic structure of 5-Methoxy-4,4-dimethylpentanal.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to each unique proton environment.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| -CHO (Aldehyde H) | 9.5 - 9.8 | Triplet (t) | 1H |
| -OCH₃ (Methoxy H) | 3.3 - 3.5 | Singlet (s) | 3H |
| -CH-O- (Methylene H) | 3.2 - 3.4 | Doublet (d) | 1H |
| -CH₂- (Methylene H) | 2.2 - 2.4 | Doublet of doublets (dd) | 2H |
| -C(CH₃)₂ (Methyl H) | 0.9 - 1.1 | Singlet (s) | 6H |
¹³C NMR Spectroscopy: This method identifies the different carbon environments within the molecule. The predicted ¹³C NMR spectrum of this compound would show signals for each unique carbon atom.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -CHO (Aldehyde C) | 200 - 205 |
| -CH-O- (Methine C) | 80 - 85 |
| -OCH₃ (Methoxy C) | 55 - 60 |
| -C(CH₃)₂ (Quaternary C) | 35 - 40 |
| -CH₂- (Methylene C) | 30 - 35 |
| -C(CH₃)₂ (Methyl C) | 20 - 25 |
Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
To confirm the connections between atoms and to determine the molecule's three-dimensional structure, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, showing which protons are adjacent to each other. For instance, a cross-peak between the aldehydic proton and the adjacent methylene (B1212753) protons would be expected.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity across quaternary carbons, such as the C4 dimethyl group, and for confirming the placement of the methoxy (B1213986) group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which is vital for determining the stereochemistry.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of this compound with high precision. This allows for the unambiguous determination of its molecular formula.
Predicted HRMS Data for this compound
| Molecular Formula | Calculated Monoisotopic Mass | Adduct | Predicted m/z |
| C₈H₁₆O₂ | 144.11503 | [M+H]⁺ | 145.12231 |
| C₈H₁₆O₂ | 144.11503 | [M+Na]⁺ | 167.10425 |
Hyphenated Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile compounds like aldehydes. nih.gov In a hypothetical analysis of a reaction mixture containing this compound, GC would first separate the components based on their boiling points and interactions with the column stationary phase. The separated components would then be introduced into the mass spectrometer.
The mass spectrum of this compound would show a molecular ion peak (if stable enough) and a characteristic fragmentation pattern. Key fragment ions would be expected from the cleavage of the C-C bonds and the loss of the methoxy group, providing further confirmation of the structure.
Hyphenated Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile or Thermally Labile Compounds
While this compound is likely volatile enough for GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a complementary approach, particularly if the compound is part of a complex matrix or if derivatization is required. nih.govuni.lu LC separates compounds based on their partitioning between a mobile liquid phase and a solid stationary phase. uni.lu The eluent from the LC column is then introduced into the mass spectrometer. LC-MS is particularly useful for analyzing less volatile or thermally sensitive compounds that may not be suitable for GC-MS. nih.govuni.lu
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. For this compound, these methods provide a characteristic fingerprint based on the vibrational modes of its constituent bonds.
The structure of this compound contains several key functional groups: an aldehyde (C=O), a methoxy group (C-O-C), and gem-dimethyl groups. The IR spectrum is particularly sensitive to polar bonds, making the carbonyl stretch of the aldehyde group a prominent feature. Saturated aliphatic aldehydes typically exhibit a strong C=O stretching absorption in the region of 1740-1720 cm⁻¹. pressbooks.pubopenstax.org Additionally, the aldehydic C-H bond displays characteristic stretching vibrations, often appearing as a pair of medium-intensity bands between 2830-2800 cm⁻¹ and 2730-2700 cm⁻¹. pressbooks.pubopenstax.org The presence of the ether linkage in the methoxy group is expected to produce a strong C-O stretching band in the 1150-1085 cm⁻¹ region.
Raman spectroscopy, which relies on changes in polarizability, offers complementary information. While the polar carbonyl group will have a Raman signal, it is often weaker than in the IR spectrum. Conversely, the less polar C-C and C-H bonds of the hydrocarbon backbone will provide distinct Raman signals.
Table 1: Predicted Infrared (IR) and Raman Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Intensity |
| Aldehyde | C-H Stretch | ~2820, ~2720 | ~2820, ~2720 | Medium |
| Aldehyde | C=O Stretch | ~1730 | ~1730 | Strong (IR), Medium (Raman) |
| Methoxy | C-H Stretch | ~2960-2850 | ~2960-2850 | Strong |
| Methoxy | C-O Stretch | ~1100 | ~1100 | Strong (IR), Weak (Raman) |
| Gem-dimethyl | C-H Stretch | ~2960-2870 | ~2960-2870 | Strong |
| Gem-dimethyl | C-H Bend | ~1390, ~1370 | ~1390, ~1370 | Medium |
| Alkyl Chain | C-C Stretch | Various | Various | Weak-Medium |
Chromatographic Separation and Purification Methodologies
Chromatographic techniques are indispensable for the isolation and purification of this compound from reaction mixtures and for assessing its purity. The choice of method depends on the scale of the separation and the nature of the impurities.
Gas chromatography is well-suited for the analysis of volatile compounds like this compound. Analytical GC, coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), can be used to determine the purity of a sample and to quantify the compound in a mixture. For purification on a larger scale, preparative GC can be employed.
The selection of the stationary phase is critical for achieving good separation. A non-polar or mid-polarity column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane phase, would be a suitable starting point. The oven temperature program would be optimized to ensure adequate separation of the target compound from any starting materials, byproducts, or solvents.
Table 2: Hypothetical Gas Chromatography (GC) Parameters for this compound Analysis
| Parameter | Analytical GC | Preparative GC |
| Column Type | Capillary (e.g., 30 m x 0.25 mm ID, 0.25 µm film) | Packed or larger ID capillary (e.g., 30 m x 0.53 mm ID, 1.0 µm film) |
| Stationary Phase | 5% Phenyl Methylpolysiloxane | 5% Phenyl Methylpolysiloxane |
| Injector Temperature | 250 °C | 260 °C |
| Oven Program | 80 °C (2 min), ramp to 200 °C at 10 °C/min, hold 5 min | Isothermal or slow ramp depending on impurity profile |
| Carrier Gas | Helium or Hydrogen | Helium or Nitrogen |
| Flow Rate | 1-2 mL/min | 5-15 mL/min |
| Detector | FID or MS | Thermal Conductivity Detector (TCD) or FID with stream splitting |
For less volatile impurities or for the separation of thermally sensitive compounds, High-Performance Liquid Chromatography (HPLC) is the method of choice. Given the structure of this compound, which contains a polar aldehyde group and a relatively non-polar hydrocarbon backbone, both normal-phase and reversed-phase HPLC could be applicable.
Normal-phase HPLC, using a polar stationary phase like silica (B1680970) gel and a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate), would separate compounds based on their polarity. In reversed-phase HPLC, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water).
Since this compound does not possess a chiral center, the separation of stereoisomers is not a relevant consideration. However, HPLC is invaluable for separating it from other isomers or closely related impurities that may not be resolved by GC.
Table 3: General High-Performance Liquid Chromatography (HPLC) Conditions for this compound Purification
| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC |
| Stationary Phase | Silica Gel (SiO₂) | C18 (Octadecylsilane) |
| Mobile Phase | Hexane/Ethyl Acetate (B1210297) gradient | Acetonitrile/Water gradient |
| Flow Rate | 1-5 mL/min (analytical), >10 mL/min (preparative) | 1-5 mL/min (analytical), >10 mL/min (preparative) |
| Detection | UV (at a wavelength where the aldehyde absorbs, e.g., ~210 nm or after derivatization) or Refractive Index (RI) | UV (e.g., ~210 nm) or RI |
Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and convenient method for monitoring the progress of a chemical reaction, screening for optimal reaction conditions, and identifying suitable solvent systems for column chromatography.
For this compound, a TLC plate coated with silica gel would be used as the stationary phase. A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate would serve as the mobile phase. The relative polarity of the compound will determine its retention factor (Rf value). By comparing the Rf value of the spot corresponding to the product with that of the starting materials, the progress of the reaction can be easily tracked. Visualization of the spots can be achieved using a variety of techniques, as the aldehyde group may not be strongly UV-active depending on the wavelength.
Table 4: Thin-Layer Chromatography (TLC) System for the Analysis of this compound
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum or glass plates |
| Mobile Phase (Eluent) | Mixtures of Hexane and Ethyl Acetate (e.g., 9:1, 4:1 v/v) |
| Visualization | UV light (254 nm if UV-active impurities are present), or staining with a permanganate (B83412) solution or a p-anisaldehyde stain followed by heating. |
Computational Chemistry and Theoretical Studies on 5 Methoxy 4,4 Dimethylpentanal
Conformational Analysis and Determination of Energetic Minima
The biological activity and chemical reactivity of a flexible molecule like 5-Methoxy-4,4-dimethylpentanal are intrinsically linked to its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. libretexts.org Computational methods are employed to identify the stable conformers and to determine their relative energies, thus identifying the global minimum energy structure and other low-energy conformers that may be significantly populated at room temperature.
The potential energy surface of the molecule is explored by systematically rotating the rotatable bonds, such as the C-C and C-O bonds in the pentanal chain. The energy of each resulting conformation is calculated using methods like molecular mechanics or, for higher accuracy, quantum mechanical methods like Density Functional Theory (DFT). The results of these calculations allow for the construction of a potential energy profile, which maps the energy of the molecule as a function of the dihedral angles of the rotated bonds.
Table 1: Illustrative Relative Energies of Hypothetical Conformers of this compound
| Conformer | Dihedral Angle (C3-C4-C5-O) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| A (Global Minimum) | 180° (anti) | 0.00 | 75.5 |
| B | 60° (gauche) | 0.80 | 18.2 |
| C | -60° (gauche) | 1.20 | 6.3 |
Note: This table is illustrative and based on typical energy differences found in substituted alkanes. The actual values for this compound would require specific calculations.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and, consequently, the reactivity of this compound. These calculations solve the Schrödinger equation for the molecule, providing information about the distribution of electrons and the energies of the molecular orbitals. nih.gov
A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests a more reactive molecule. For aldehydes, the HOMO is often localized on the oxygen lone pairs and the C=O pi bond, while the LUMO is typically the C=O pi* antibonding orbital.
Various reactivity descriptors can be calculated from the electronic structure, such as the chemical potential, hardness, softness, and electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict how it will interact with other chemical species. nih.govresearchgate.net The molecular electrostatic potential (MEP) map is another valuable tool, which visualizes the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack. nih.gov
Table 2: Illustrative Calculated Electronic Properties for an Aldehyde Similar to this compound (DFT/B3LYP/6-31G(d))
| Property | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap | 5.62 |
| Chemical Potential (μ) | -4.04 |
| Hardness (η) | 2.81 |
| Electrophilicity Index (ω) | 2.90 |
Note: This table presents typical values for a substituted aldehyde and is for illustrative purposes. Actual values for this compound would depend on the specific computational methodology.
Molecular Dynamics Simulations for Understanding Reactive Intermediates
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including the formation and evolution of reactive intermediates. github.io While classical MD uses force fields to describe the interactions between atoms, reactive MD simulations, often employing quantum mechanics/molecular mechanics (QM/MM) methods, can model the breaking and forming of chemical bonds. lmu.eduresearchgate.net
For this compound, MD simulations could be used to study the dynamics of reactions involving the aldehyde group, such as enolate formation or aldol-type reactions. By simulating the reaction in the presence of a base or other reactants, it is possible to observe the transient structures of intermediates and transition states. This provides a detailed, atomistic picture of the reaction mechanism that is often difficult to obtain experimentally.
For example, MD simulations can reveal the role of solvent molecules in stabilizing or destabilizing reactive intermediates. They can also shed light on the conformational changes that the molecule undergoes during a reaction. The insights gained from these simulations are crucial for understanding the factors that control the reaction rate and selectivity.
Computational Prediction of Spectroscopic Parameters
Computational chemistry is widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for confirming the structure of a synthesized compound or for interpreting complex experimental spectra.
NMR Spectroscopy: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. Quantum mechanical methods, such as DFT with the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C chemical shifts of organic molecules. For a molecule with multiple conformers like this compound, the predicted chemical shifts for each stable conformer are averaged, weighted by their Boltzmann population, to obtain a final predicted spectrum that can be compared with experimental data.
IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different modes of molecular vibration. By calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix), the vibrational frequencies and their corresponding intensities can be predicted. These calculations can help in the assignment of experimental IR bands to specific functional groups and vibrational modes, such as the characteristic C=O stretch of the aldehyde and the C-O-C stretch of the ether.
Table 3: Illustrative Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
| -CHO | 9.75 |
| -OCH₃ | 3.30 |
| -CH₂- (adjacent to CHO) | 2.40 |
| -CH₂- (adjacent to C(CH₃)₂) | 1.60 |
| -C(CH₃)₂ | 0.95 |
Note: This table is for illustrative purposes, based on typical chemical shifts for similar functional groups. The actual values would require specific calculations and may vary depending on the solvent and computational method.
Table 4: Illustrative Predicted IR Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| C-H stretch (aldehyde) | 2720, 2820 | Medium |
| C=O stretch | 1725 | Strong |
| C-O-C stretch (ether) | 1100 | Strong |
| C-H bend (gem-dimethyl) | 1365, 1385 | Medium |
Note: This table is for illustrative purposes, based on characteristic IR absorption frequencies for aldehydes and ethers. Actual calculated frequencies may have systematic errors that are often corrected using scaling factors.
Theoretical Models for Stereoselectivity and Reaction Pathway Elucidation
For reactions that can produce multiple stereoisomers, computational chemistry is a powerful tool for predicting and understanding the stereochemical outcome. In the case of this compound, the aldehyde functionality can participate in a variety of stereoselective reactions, such as aldol (B89426) additions.
Theoretical models, often based on the analysis of transition state structures, can elucidate the origins of stereoselectivity. By calculating the energies of the different transition states leading to the possible stereoisomeric products, it is possible to predict which product will be favored. For example, the Zimmerman-Traxler model for the aldol reaction, which proposes a chair-like six-membered transition state, can be investigated computationally to understand the influence of substituents on the diastereoselectivity of the reaction.
Computational studies can also map out the entire reaction pathway, identifying all intermediates and transition states. This provides a detailed understanding of the reaction mechanism and can be used to rationalize the observed product distribution. For complex reactions, these computational insights are essential for designing more selective and efficient synthetic routes.
Role of 5 Methoxy 4,4 Dimethylpentanal As a Key Intermediate in Complex Molecule Synthesis
Building Block for Polyketide and Polyether Natural Product Synthesis
The synthesis of complex natural products, particularly those of polyketide and polyether origin, often relies on a strategy of assembling smaller, highly functionalized fragments. 5-Methoxy-4,4-dimethylpentanal represents a key precursor for fragments containing the 2,2-dimethyl-3-methoxypropyl motif, a substructure present in various biologically active natural products. For instance, the total synthesis of complex molecules such as Hirtellanine A, which contains a gem-dimethylpyran ring system, relies on the strategic incorporation of building blocks with these specific structural features google.com.
The aldehyde functionality of this compound allows for its elaboration through fundamental carbon-carbon bond-forming reactions, including aldol (B89426) additions, Wittig olefinations, and Grignard reactions. These transformations enable the extension of the carbon skeleton and the introduction of further stereocenters. The significant steric hindrance provided by the gem-dimethyl group can impart a high degree of facial selectivity in these reactions, allowing for precise control over the relative and absolute stereochemistry of the resulting products. This control is paramount in the multi-step synthesis of complex natural products where the biological activity is often dependent on a single, specific stereoisomer.
Precursor for Chiral Fine Chemicals and Pharmaceutical Intermediates
In the pharmaceutical industry, the demand for enantiomerically pure compounds is a constant driver for the development of efficient and selective synthetic routes. This compound is a valuable starting material for the generation of chiral building blocks that are ultimately incorporated into active pharmaceutical ingredients (APIs). The aldehyde can be stereoselectively reduced to the corresponding chiral alcohol, oxidized to the carboxylic acid, or converted to a chiral amine, providing a variety of functionalized intermediates from a single precursor.
The utility of related methoxy-containing building blocks is well-documented in patent literature for the synthesis of important drugs. For example, 3-methoxypropiophenone is a key intermediate in the synthesis of Tapentadol, a centrally acting analgesic google.com. Similarly, 3-methoxy-1-propanol (B72126) is employed as a building block for stomach therapeutics google.com. These examples highlight the industrial relevance of methoxy-containing substructures in pharmaceutical synthesis. The presence of the gem-dimethyl group in this compound adds a layer of complexity and control, making it an attractive precursor for novel chiral entities with potential therapeutic applications.
| Precursor/Intermediate | Target Application/Molecule | Reference |
| 3-Methoxypropiophenone | Key intermediate for Tapentadol (analgesic) | google.com |
| 3-Methoxy-1-propanol | Building block for stomach therapeutics | google.com |
| 3,5-Dimethyl-4-methoxy pyridine (B92270) derivatives | Intermediates for pharmaceutical compounds | google.com |
| Hirtellanine A Intermediate | Immunosuppressors, treatment for rheumatoid arthritis | google.com |
Investigation of Novel Reaction Pathways and Methodological Development
The development of novel synthetic methods often involves testing their scope and limitations against challenging substrates. The sterically encumbered nature of this compound makes it an excellent candidate for this purpose. Reactions that proceed efficiently with simple, unhindered aldehydes may falter or show unexpected selectivity when applied to this molecule, providing valuable insights into reaction mechanisms and catalyst performance.
Recent advances in organic synthesis have focused on developing reactions that can overcome steric challenges. For example, peptide-catalyzed kinetic resolutions have been shown to be effective for β-branched aldehydes, where traditional catalysts may fail acs.org. Similarly, new electroreductive methods have been developed for the umpolung formylation of aromatic ketones to produce sterically hindered α-hydroxyaldehydes acs.org. The unique substitution pattern of this compound makes it a relevant substrate for testing and refining such cutting-edge methodologies. Its behavior in stereoselective additions, cycloadditions, and organocatalyzed reactions can help define the boundaries of new synthetic protocols.
| Reaction Type | Relevance to Hindered Aldehydes |
| Peptide-Catalyzed Kinetic Resolution | Enables stereoselective reactions on sterically crowded β-branched aldehydes acs.org. |
| Electroreductive Umpolung Formylation | Creates sterically hindered α-hydroxyaldehydes from ketones acs.org. |
| Regio- and Stereoselective Photodimerization | Steric interactions of alkoxy groups direct the stereochemical outcome researchgate.netmdpi.com. |
| Asymmetric Aldol Reactions | Controlling diastereoselectivity with sterically demanding substrates youtube.com. |
Contribution to Advanced Materials Chemistry Precursor Studies
The precise molecular structure of monomers is a critical determinant of the macroscopic properties of a polymer, including its thermal stability, mechanical strength, and morphology. The incorporation of bulky or functional groups into a polymer backbone can dramatically alter its characteristics. The gem-dimethyl group, in particular, is known to disrupt polymer chain packing, which interferes with crystallization and leads to the formation of amorphous materials with low glass transition temperatures nih.gov.
While this compound is not a monomer itself, it can be readily converted into polymerizable derivatives. For example, it could be transformed into a diene for use in acyclic diene metathesis (ADMET) polymerization or a cyanoacrylate for copolymerization reactions nih.govchemrxiv.org. By incorporating the 5-methoxy-4,4-dimethylpentyl unit into a polymer, material scientists can systematically study how this specific combination of a flexible methoxy (B1213986) ether linkage and a rigid gem-dimethyl group influences the final properties of the material. This makes the aldehyde a valuable precursor for creating novel polymers with potentially unique thermal and mechanical profiles for applications ranging from elastomers to advanced coatings.
Future Directions and Emerging Research Trends in the Chemistry of Functionalized Aldehydes
Development of Sustainable and Environmentally Benign Synthetic Routes
A major thrust in modern chemistry is the development of synthetic pathways that minimize environmental impact. This involves using safer reagents, reducing waste, and employing renewable resources.
Recent research highlights several promising strategies for the green synthesis of aldehydes. One approach focuses on the selective oxidation of alcohols using environmentally benign oxidants like hydrogen peroxide (H₂O₂) in the presence of novel catalysts, which can operate in water without organic solvents. nih.govorganic-chemistry.org For instance, ruthenium-based catalysts have demonstrated high efficiency and selectivity in oxidizing alcohols to aldehydes with H₂O₂. nih.gov Another sustainable avenue is the use of visible-light-induced photocatalysis, which can drive the decarboxylative oxidation of carboxylic acids to aldehydes using molecular oxygen as a green oxidant. organic-chemistry.org
Furthermore, electrosynthesis is emerging as a powerful and sustainable tool. acs.org This method uses electricity to drive redox transformations, eliminating the need for stoichiometric chemical oxidants or reductants. acs.org A notable example is the electroreductive formylation of aromatic ketones to produce α-hydroxyaldehydes under mild conditions. acs.org These principles could be adapted for the synthesis of aliphatic aldehydes, offering a greener alternative to traditional multi-step methods that often rely on toxic or hazardous reagents. The light-induced autoxidation of aldehydes also presents a simple, eco-friendly method that uses oxygen as the sole oxidant without needing any additives or photocatalysts. rsc.org
Applications in Flow Chemistry for Enhanced Reaction Efficiency
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing. These benefits include superior heat transfer, precise control over reaction parameters (temperature, pressure, and time), and enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions. rsc.org
For aldehyde synthesis, flow chemistry enables reactions that are often difficult to control in batch mode. For example, the selective reduction of esters to aldehydes using reagents like diisobutylaluminium hydride (DIBAL-H) can be achieved with high selectivity and yield in a flow reactor, minimizing over-reduction to the corresponding alcohol. researchgate.netscilit.com The short residence times and rapid temperature control possible in flow systems are key to this success. scilit.com
Flow chemistry has also been successfully applied to the synthesis of aryl aldehydes from aryl fluorosulfonates using syngas (a mixture of CO and H₂) in a palladium-catalyzed process. nih.gov This continuous flow protocol allows for the safe handling of gaseous reagents and precise control of reaction conditions, leading to excellent yields. nih.gov Similarly, highly unstable intermediates, such as lithium dihalocarbenoids, can be generated and used effectively in flow reactors to synthesize complex products like α-chloroaldehydes, a transformation not feasible under batch conditions. acs.org
Table 1: Comparison of Batch vs. Flow Synthesis for a Representative Aldehyde Transformation
| Parameter | Batch Synthesis | Flow Chemistry Synthesis |
|---|---|---|
| Reaction Time | Several hours | Minutes to 2 hours nih.gov |
| Temperature Control | Difficult, potential for hot spots | Precise, isothermal conditions rsc.org |
| Safety | Higher risk with hazardous reagents/gases | Enhanced safety, small reaction volumes rsc.org |
| Scalability | Challenging | Straightforward by extending run time |
| Selectivity | Prone to over-reaction/side products | High selectivity due to precise control researchgate.netacs.org |
Innovations in Catalytic Asymmetric Synthesis
The synthesis of single-enantiomer compounds is of paramount importance, particularly in the pharmaceutical industry. Catalytic asymmetric synthesis, which uses chiral catalysts to produce a specific stereoisomer, is a cornerstone of modern organic chemistry. frontiersin.org For α-branched aldehydes like 5-Methoxy-4,4-dimethylpentanal, creating a chiral center at the α-position presents a significant challenge due to steric hindrance. mdpi.com
Recent innovations have focused on overcoming these challenges. Organocatalysis, which uses small, metal-free organic molecules as catalysts, has proven highly effective. Chiral amines, such as proline derivatives, can activate aldehydes by forming transient chiral enamines, which then react with electrophiles in a highly stereocontrolled manner. mdpi.comyoutube.com
Dual-catalysis systems, which combine two different catalytic cycles, have also emerged as a powerful strategy. For instance, a combination of a chiral amine organocatalyst and a transition metal catalyst (e.g., nickel or iridium) can enable highly enantioselective allylic alkylation of branched aldehydes. mdpi.com These hybrid approaches expand the scope of possible transformations and provide access to complex chiral molecules that were previously difficult to synthesize. nih.gov Asymmetric electrocatalysis is another sustainable approach offering a versatile method for enantioselective reductions and oxidations. nih.gov
Integration with Automated Synthesis and High-Throughput Experimentation Platforms
The discovery and optimization of new chemical reactions can be a time-consuming and labor-intensive process. High-Throughput Experimentation (HTE) addresses this bottleneck by enabling the rapid, parallel execution of a large number of experiments on a microscale. bohrium.com This approach allows chemists to quickly screen a wide array of catalysts, solvents, bases, and other reaction parameters to identify optimal conditions. bohrium.comseqens.com
When applied to the synthesis of functionalized aldehydes, HTE can accelerate the discovery of novel synthetic routes or optimize existing ones. researchgate.net For example, an HTE platform could be used to screen hundreds of conditions for a key bond-forming reaction needed to construct the backbone of a molecule like this compound. The integration of HTE with automated liquid handling robots and rapid analytical techniques, such as mass spectrometry, allows for the efficient processing and analysis of these large experimental arrays. researchgate.net
The data generated from HTE can also be used to train machine learning algorithms, further accelerating the optimization process and even predicting the outcomes of new reactions. chemrxiv.org This synergy between automation, HTE, and data science is transforming the practice of chemical synthesis, making it faster, more efficient, and more data-driven. chemrxiv.org
Table 2: Example of a High-Throughput Experimentation (HTE) Array for Reaction Optimization
| Well # | Catalyst | Ligand | Base | Solvent |
|---|---|---|---|---|
| A1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene |
| A2 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane |
| A3 | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | Toluene |
| ... | ... | ... | ... | ... |
This table illustrates a small section of a larger plate where multiple components are varied simultaneously to discover the ideal combination for a desired chemical transformation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
